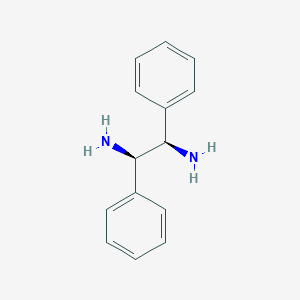

(1R,2R)-(+)-1,2-Diphenylethylenediamine

Übersicht

Beschreibung

(1R,2R)-(+)-1,2-Diphenylethylenediamine, also known as this compound, is a useful research compound. Its molecular formula is C14H16N2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(1R,2R)-(+)-1,2-Diphenylethylenediamine (DPEDA) is a chiral compound widely recognized for its significant role in organic synthesis and catalysis. Its unique structure and properties enable it to function effectively as a chiral auxiliary and a reagent in various biological applications. This article delves into the biological activity of DPEDA, discussing its applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₁₆N₂

- Molecular Weight : 212.29 g/mol

- Melting Point : 80-84 °C

- Solubility : Insoluble in water; sensitive to air and moisture.

Applications in Biological Systems

DPEDA is primarily utilized in asymmetric synthesis, where it acts as a chiral solvation agent. Its applications extend to:

- Catalysis : DPEDA is employed in various catalytic systems for asymmetric reactions, particularly in the synthesis of biologically active compounds.

- Chiral Resolution : It is used for determining the enantiomeric excess of chiral acids through NMR spectroscopy.

The biological activity of DPEDA can be attributed to its ability to form stable complexes with substrates, enhancing reaction rates and selectivity. The chiral nature of DPEDA allows it to influence the stereochemistry of reactions, which is crucial in the synthesis of pharmaceuticals and agrochemicals.

1. Synthesis of Warfarin

One notable application of DPEDA is in the synthesis of warfarin, an anticoagulant drug. Research demonstrated that using (1R,2R)-DPEDA as a catalyst yielded warfarin with enantiomeric excesses exceeding 99% under optimized conditions. The study highlighted the efficiency of DPEDA in promoting Michael addition reactions involving cyclic 1,3-dicarbonyl compounds .

| Catalyst Used | Reaction Yield | Enantiomeric Excess |

|---|---|---|

| (1R,2R)-DPEDA | 90-96% | Up to 99% |

2. Organocatalysis

DPEDA has been extensively studied as an organocatalyst in various reaction conditions. For example, it was successfully applied in the Michael addition reaction between 4-hydroxycoumarin and α,β-unsaturated carbonyl compounds, leading to high yields and excellent enantioselectivity .

3. Chiral Ligands Development

Research has also focused on developing new ligands based on DPEDA for catalyzing asymmetric transformations. These ligands exhibit remarkable efficacy in producing optically active compounds relevant to medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Chiral Auxiliary and Ligand in Asymmetric Synthesis

DPEDA is primarily used as a chiral auxiliary in the synthesis of enantiomerically enriched compounds. It facilitates the formation of chiral centers through various catalytic systems.

Applications:

- Catalyst Systems : Used in asymmetric reactions such as the hydrogenation of ketones and Michael additions.

- Synthesis of Organocatalysts : DPEDA serves as a scaffold for constructing various organocatalysts that exhibit high enantioselectivity.

| Application Type | Description | Yield/Enantiomeric Excess |

|---|---|---|

| Asymmetric Hydrogenation | Utilized in BINAP/Ru complexes | Up to 99% e.e. |

| Michael Addition | Catalyzes reactions with maleimides | Yields up to 96%, e.e. 80-82% |

Enantioselective Reactions

DPEDA has been extensively studied for its role in enantioselective reactions, demonstrating significant effectiveness in producing optically active compounds.

Case Studies:

- Direct Vinylogous Aldol Reactions : DPEDA-based catalysts have been used to achieve high levels of stereoselectivity in aldol reactions. Example:

| Reaction Type | Substrates | Product | Yield | e.e. |

|---|---|---|---|---|

| Vinylogous Aldol | 3-methylcyclohex-2-enone + α-ketoesters | Aldolic Adduct | High | 89% |

Synthesis of Pharmaceuticals and Agrochemicals

DPEDA is crucial in synthesizing complex molecules, including pharmaceuticals and agrochemicals, due to its ability to induce chirality.

Notable Examples:

- Warfarin Synthesis : DPEDA-derived catalysts have been employed to produce warfarin with high yields and enantiomeric purity .

| Compound | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Warfarin | 90-96 | Up to 99 |

Chiral Solvation Agent

DPEDA acts as a chiral solvation agent for determining the enantiomeric excess of chiral acids using NMR spectroscopy. This application is vital for assessing the purity and quality of chiral compounds.

Mechanism:

Eigenschaften

IUPAC Name |

(1R,2R)-1,2-diphenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONXTPCRRASWKW-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369325, DTXSID501336762 | |

| Record name | (1R,2R)-(+)-1,2-Diphenylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(1R,2R)-1,2-Diphenyl-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35132-20-8, 16635-95-3 | |

| Record name | 1R,2R-1,2-Diphenylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35132-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diphenylethylenediamine, (1R,2R)-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035132208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,2R)-(+)-1,2-Diphenylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(1R,2R)-1,2-Diphenyl-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Diphenylethylenediamine, (1R,2R)-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ5DV7MKY6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (1R,2R)-(+)-1,2-Diphenylethylenediamine?

A1: this compound has a molecular formula of C14H16N2 and a molecular weight of 212.29 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, studies have utilized various spectroscopic techniques to characterize this compound. These include Fourier transform infrared spectroscopy (FTIR) [, , , ], elemental analysis [, ], and nuclear magnetic resonance (NMR) spectroscopy, including 1H and 13C NMR [, , ].

Q3: What are the prominent catalytic applications of this compound?

A3: this compound serves as a valuable chiral building block in asymmetric synthesis, particularly in reactions like the asymmetric Michael addition []. It acts as a chiral ligand in transition metal complexes, demonstrating catalytic activity in asymmetric hydrogenation reactions, particularly for aromatic ketones [, ].

Q4: How does this compound influence enantioselectivity in catalytic reactions?

A4: The two chiral centers in the molecule are crucial for its ability to induce chirality in the products of catalytic reactions. For instance, in the asymmetric Michael addition, the combination of this compound with a dipeptide co-catalyst significantly enhances both yield and enantioselectivity compared to either catalyst alone [].

Q5: Are there examples of this compound being incorporated into heterogeneous catalysts?

A5: Yes, researchers have successfully immobilized this compound onto solid supports like silica gel [, , , ], creating chiral stationary phases for high-performance liquid chromatography (HPLC). This immobilization allows for catalyst recycling and facilitates enantiomeric separations. Additionally, it has been incorporated into a chiral metal-organic framework (MOF) for the asymmetric synthesis of (S)-warfarin, showcasing its potential in heterogeneous catalysis [].

Q6: What factors affect the catalytic performance of this compound-based catalysts?

A6: Several factors can influence the catalytic performance of systems incorporating this compound. In asymmetric hydrogenation, the support material for the catalyst plays a significant role. Studies show a correlation between the support's surface basicity and the enantiomeric excess (ee) achieved, with magnesium oxide (MgO) and aluminum oxide (γ-Al2O3) being more favorable than cerium oxide (CeO2), zinc oxide (ZnO), and silicon dioxide (SiO2) []. The size of the ruthenium nanoparticles in the catalyst also influences both activity and ee, with an optimal size observed for different substrates [].

Q7: How do structural modifications to this compound impact its activity?

A7: Structural modifications, particularly at the nitrogen atoms, can significantly influence the activity and selectivity of this compound derivatives. For example, incorporating this molecule into polymeric chiral selectors for HPLC showed that shorter chain lengths resulted in enhanced enantioseparation ability []. Furthermore, the introduction of an L-amino acid spacer and a urea-forming moiety in polymer-supported bifunctional catalysts led to notable improvements in both activity and stereoselectivity in asymmetric additions of ketones and aldehydes to nitroolefins []. Interestingly, while the L-amino acid spacers proved superior to D-amino acids, the size of the amino acid side chain had minimal impact on enantioselectivity, suggesting a specific transition state arrangement is crucial for high enantioselectivity [].

Q8: Is this compound compatible with different reaction conditions?

A8: The compatibility of this compound depends on the specific reaction conditions. Studies demonstrate its use in various organic solvents like tetrahydrofuran (THF), dichloromethane (CH2Cl2), and toluene []. Notably, some derivatives have been designed for reusability, exemplified by silylated organometallic complexes incorporating this compound. These catalysts can be recovered and reused multiple times without significant loss of activity [].

Q9: Have computational methods been applied to study this compound?

A9: Yes, computational chemistry has played a role in understanding the behavior of this compound-containing systems. For example, Density Functional Theory (DFT) calculations provided insights into the conformation of chiral 2 + 3 keto-enamine pseudocyclophanes derived from this compound []. These calculations confirmed a substantial π-π interaction between phloroglucinol rings within the molecule, influencing its overall three-dimensional structure [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.